4-(Chloromethyl)-4,5-dimethylhex-1-ene
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Overview
Description
4-(Chloromethyl)-4,5-dimethylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4,5-dimethylhex-1-ene typically involves the chloromethylation of 4,5-dimethylhex-1-ene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the hexene substrate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4,5-dimethylhex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
4-(Chloromethyl)-4,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4,5-dimethylhex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl Methyl Ether: Similar in having a chloromethyl group but differs in its ether functionality.
Trichloromethyl Compounds: Contain multiple chlorine atoms, leading to different reactivity and applications.
Cycloalkanes: Similar in hydrocarbon structure but lack the chloromethyl group
Properties
Molecular Formula |
C9H17Cl |
---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
4-(chloromethyl)-4,5-dimethylhex-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-5-6-9(4,7-10)8(2)3/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
UBMQKTVBHLUMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC=C)CCl |
Origin of Product |
United States |
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